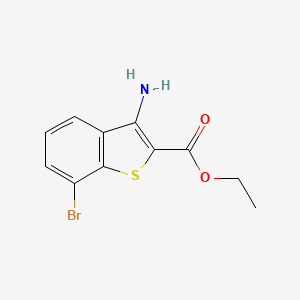

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Description

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, a bromine atom at position 7, and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The amino group enhances hydrogen-bonding capacity, while the bromine atom facilitates further cross-coupling reactions .

Properties

IUPAC Name |

ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVAJYBABNNPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis, which allows for efficient and high-yield production. The use of microwave irradiation accelerates the reaction process and improves the overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted benzothiophenes.

Oxidation Products: Oxidized derivatives of the amino group.

Reduction Products: Reduced derivatives of the carboxylate group.

Scientific Research Applications

Ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.

Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: Investigated for its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can disrupt cellular processes such as cell division and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Structural Differences : Replaces the ethyl ester with a methyl ester.

Key Properties :

- Molecular Formula: C₁₁H₁₀BrNO₂S (vs. C₁₂H₁₂BrNO₂S for the ethyl analog).

- Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ (144.0 Ų) and [M+Na]⁺ (146.8 Ų) suggest similar conformational stability to the ethyl derivative .

Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Structural Differences: Lacks the 3-amino group. Key Properties:

- Synthesis: Prepared via condensation of 3-bromo-2-fluorobenzaldehyde with ethyl mercaptoacetate in acetonitrile, followed by purification . Implications: Absence of the amino group diminishes hydrogen-bonding capacity, limiting utility in target-specific applications like enzyme inhibition.

Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate

Structural Differences :

- Acetamido group at position 2.

- 3-hydroxy-2-methylpropoxy substituent at position 6.

Key Properties : - Molecular Formula: C₁₇H₂₀BrNO₅S.

Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate

Structural Differences :

- Chloroacetyloxy group at position 7.

Key Properties : - Molecular Formula: C₁₅H₁₃BrClNO₅S.

- Reactivity : The chloroacetyl group is a reactive site for nucleophilic substitution, enabling conjugation with biomolecules or polymers .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.